1-(2-(3,4-dihydroquinolin-1(2H)-yl)-2-oxoethyl)-5-(piperidin-1-ylsulfonyl)pyridin-2(1H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[2-OXO-2-(1,2,3,4-TETRAHYDROQUINOLIN-1-YL)ETHYL]-5-(PIPERIDINE-1-SULFONYL)-1,2-DIHYDROPYRIDIN-2-ONE is a complex organic compound that features a unique combination of quinoline, piperidine, and dihydropyridine moieties
Preparation Methods
The synthesis of 1-[2-OXO-2-(1,2,3,4-TETRAHYDROQUINOLIN-1-YL)ETHYL]-5-(PIPERIDINE-1-SULFONYL)-1,2-DIHYDROPYRIDIN-2-ONE typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Tetrahydroquinoline Moiety: This can be achieved through the Povarov reaction, where an aniline derivative reacts with an aldehyde and an alkene in the presence of an acid catalyst.
Attachment of the Piperidine Sulfonyl Group: This step involves the sulfonylation of piperidine using a sulfonyl chloride in the presence of a base.
Formation of the Dihydropyridine Ring: The final step involves the cyclization of the intermediate compounds to form the dihydropyridine ring, often using a Biginelli reaction which involves the condensation of an aldehyde, a β-keto ester, and urea or thiourea.
Industrial production methods may involve optimization of these steps to increase yield and purity, often using continuous flow reactors and automated synthesis techniques to ensure consistency and scalability.
Chemical Reactions Analysis
1-[2-OXO-2-(1,2,3,4-TETRAHYDROQUINOLIN-1-YL)ETHYL]-5-(PIPERIDINE-1-SULFONYL)-1,2-DIHYDROPYRIDIN-2-ONE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide, leading to the formation of quinoline N-oxide derivatives.
Reduction: Reduction reactions can be performed using hydrogenation catalysts such as palladium on carbon, resulting in the reduction of the carbonyl groups to alcohols.
Substitution: Nucleophilic substitution reactions can occur at the sulfonyl group, where nucleophiles like amines or thiols can replace the sulfonyl group, forming new derivatives.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, methanol, and acetonitrile, as well as catalysts and bases like triethylamine and sodium hydroxide. Major products formed from these reactions include various quinoline, piperidine, and dihydropyridine derivatives.
Scientific Research Applications
1-[2-OXO-2-(1,2,3,4-TETRAHYDROQUINOLIN-1-YL)ETHYL]-5-(PIPERIDINE-1-SULFONYL)-1,2-DIHYDROPYRIDIN-2-ONE has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and heterocycles.
Biology: The compound is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: It is investigated for its potential as a therapeutic agent, particularly in the treatment of neurological disorders and cardiovascular diseases.
Industry: The compound is used in the development of new materials and as a precursor in the synthesis of dyes and pigments.
Mechanism of Action
The mechanism of action of 1-[2-OXO-2-(1,2,3,4-TETRAHYDROQUINOLIN-1-YL)ETHYL]-5-(PIPERIDINE-1-SULFONYL)-1,2-DIHYDROPYRIDIN-2-ONE involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes, such as phosphodiesterase, which plays a role in regulating intracellular levels of cyclic nucleotides. This inhibition can lead to various physiological effects, including vasodilation and anti-inflammatory responses. Additionally, the compound may interact with ion channels and receptors, modulating their activity and contributing to its therapeutic effects.
Comparison with Similar Compounds
1-[2-OXO-2-(1,2,3,4-TETRAHYDROQUINOLIN-1-YL)ETHYL]-5-(PIPERIDINE-1-SULFONYL)-1,2-DIHYDROPYRIDIN-2-ONE can be compared with other similar compounds, such as:
Quinoline Derivatives: These compounds share the quinoline moiety and exhibit similar biological activities, but differ in their substitution patterns and overall structure.
Piperidine Sulfonyl Compounds: These compounds contain the piperidine sulfonyl group and are used in various therapeutic applications, but may have different pharmacokinetic properties.
Dihydropyridine Derivatives: These compounds are known for their calcium channel blocking activity and are used in the treatment of hypertension and angina.
The uniqueness of 1-[2-OXO-2-(1,2,3,4-TETRAHYDROQUINOLIN-1-YL)ETHYL]-5-(PIPERIDINE-1-SULFONYL)-1,2-DIHYDROPYRIDIN-2-ONE lies in its combination of these three moieties, which imparts a distinct set of chemical and biological properties, making it a valuable compound for research and development.
Properties
Molecular Formula |
C21H25N3O4S |
---|---|
Molecular Weight |
415.5 g/mol |
IUPAC Name |
1-[2-(3,4-dihydro-2H-quinolin-1-yl)-2-oxoethyl]-5-piperidin-1-ylsulfonylpyridin-2-one |
InChI |
InChI=1S/C21H25N3O4S/c25-20-11-10-18(29(27,28)23-12-4-1-5-13-23)15-22(20)16-21(26)24-14-6-8-17-7-2-3-9-19(17)24/h2-3,7,9-11,15H,1,4-6,8,12-14,16H2 |
InChI Key |
HDZFLGRPMQTHRH-UHFFFAOYSA-N |
Canonical SMILES |
C1CCN(CC1)S(=O)(=O)C2=CN(C(=O)C=C2)CC(=O)N3CCCC4=CC=CC=C43 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.